molecular formula C22H14N2O4S B2608337 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 476642-71-4

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2608337
M. Wt: 402.42
InChI Key: UOVKGOLHGGBVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Protocols and Pharmacological Importance

Synthetic Approaches and Chemical Properties :The importance of benzochromene compounds, including variants like 6H-benzo[c]chromen-6-ones, has been highlighted due to their core structures being part of many secondary metabolites with considerable pharmacological significance. Synthetic methodologies for these compounds, such as Suzuki coupling reactions and reactions involving Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, have been detailed to address the limited quantities produced by natural sources (Mazimba, 2016).

Pharmacological Applications and Molecular Design :Benzofused thiazole derivatives have shown potential in pharmacological evaluations, particularly as antioxidant and anti-inflammatory agents. The research underscores the significance of benzothiazole analogs in developing therapeutic agents, highlighting the versatility of such structures in drug design and discovery processes (Raut et al., 2020).

Advancements in Heterocyclic Chemistry

Chemical and Biological Properties of Coumarins :Coumarins, including hydroxycoumarins like 3-hydroxycoumarin, are another class of compounds with significant scientific interest due to their diverse chemical, photochemical, and biological properties. Research dedicated to 3-hydroxycoumarin emphasizes its importance in various fields, including genetics, pharmacology, and microbiology, showcasing the broad applicability of such structures in scientific research (Yoda, 2020).

Benzothiazole in Medicinal Chemistry :The role of benzothiazole derivatives in medicinal chemistry has been extensively reviewed, showing their presence in bioactive heterocycles and natural products. These compounds are recognized for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties, underlying the chemical foundation for many potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole. The review elucidates the structural activity relationship and the importance of benzothiazole derivatives, providing insights into their potential as leads for novel therapeutic agents (Sumit et al., 2020).

Future Directions

The development of new compounds related to the thiazole scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an active area of research .

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c1-12-6-8-19(27-12)17-11-29-22(23-17)24-20(25)16-10-15-14-5-3-2-4-13(14)7-9-18(15)28-21(16)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVKGOLHGGBVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.